Validated Allosteric Fragment Hit in PTP1B: Atomic‑Level Binding Evidence vs. Unsubstituted and 4‑Substituted Analogs
In a systematic PanDDA fragment‑screening campaign against human PTP1B, (4‑chlorophenylthio)acetic acid was identified as a validated allosteric fragment hit with a co‑crystal structure solved to 1.74 Å resolution (PDB 5QFA) . The ligand (code JNG) occupies a fragment‑binding hotspot outside the catalytic site, providing atomic‑level confirmation of its binding mode . By contrast, no PDB deposition exists for the structurally analogous unsubstituted phenylthioacetic acid (CAS 17277‑58‑6), the 4‑fluoro variant (CAS 332‑51‑4), or the 4‑methyl variant (CAS 3996‑29‑0) in complex with any human protein target, rendering (4‑chlorophenylthio)acetic acid the only member of the 4‑substituted arylthioacetic acid series with documented, high‑resolution target engagement.
| Evidence Dimension | Validated protein‑ligand co‑crystal structure availability |
|---|---|
| Target Compound Data | PDB 5QFA; ligand JNG; resolution 1.74 Å; PTP1B allosteric site |
| Comparator Or Baseline | Phenylthioacetic acid (unsubstituted): no PDB entry; (4‑Fluorophenylthio)acetic acid: no PDB entry; (4‑Methylphenylthio)acetic acid: no PDB entry |
| Quantified Difference | Target: 1 validated PDB entry vs. Comparators: 0 PDB entries |
| Conditions | PanDDA multi‑temperature X‑ray crystallography; recombinant human PTP1B expressed in E. coli; fragment soaking methodology |
Why This Matters
For procurement decisions in academic or industrial FBDD programs, the availability of a deposited co‑crystal structure reduces the risk of pursuing a non‑binding analog and accelerates structure‑guided optimization.
- [1] Keedy, D. A. et al. (2018). An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife, 7, e36307. PDB: 5QFA. Resolution: 1.74 Å. Ligand code: JNG ([(4‑chlorophenyl)sulfanyl]acetic acid). View Source
